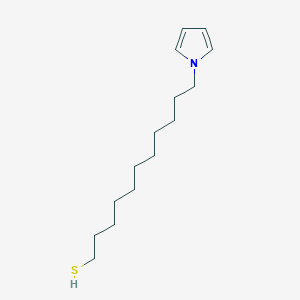![molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate CAS No. 147963-30-2](/img/structure/B179062.png)
ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
描述
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by various nucleophiles .
科学研究应用
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .
相似化合物的比较
Similar Compounds
- Ethyl N-[4-(bromomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(iodomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(methyl)-2-oxochromen-7-yl]carbamate
Uniqueness
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is unique due to its specific chloromethyl group, which allows for diverse substitution reactions and the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and research .
属性
IUPAC Name |
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPVMAMQUEQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
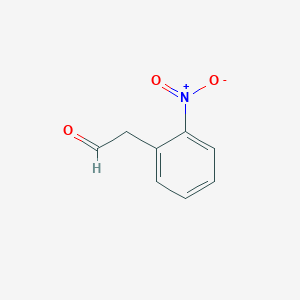
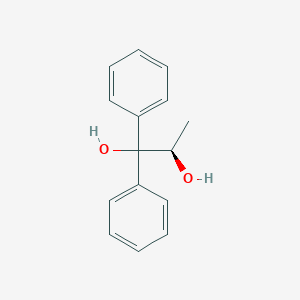
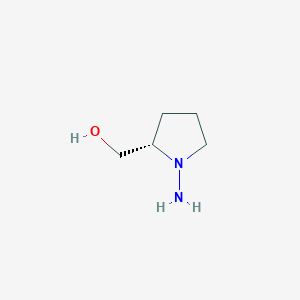
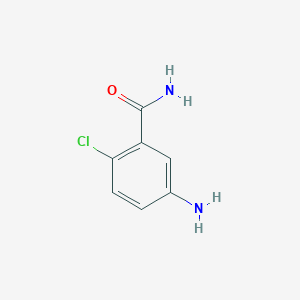
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
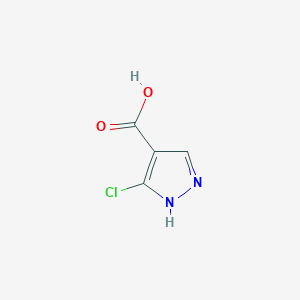
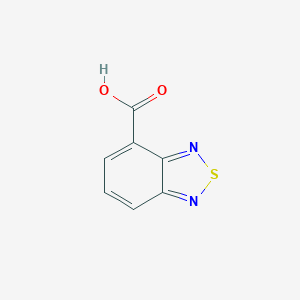
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
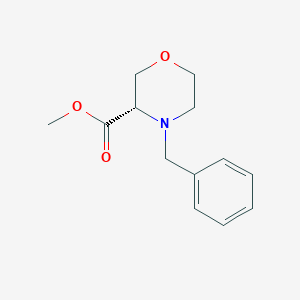
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

